H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
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Overview
Description
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a beta,beta-dimethyl group and a p-methoxybenzyl (pmeobzl) protecting group attached to the L-cysteine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the Beta,Beta-Dimethyl Group: The beta,beta-dimethyl group is introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Attachment of the P-Methoxybenzyl Group: The p-methoxybenzyl group is attached to the sulfur atom of cysteine through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the cysteine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the p-methoxybenzyl protecting group.
Substitution: The p-methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected cysteine derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: Studying the role of cysteine derivatives in protein structure and function.
Medicine: Developing novel therapeutic agents targeting specific biochemical pathways.
Industry: Manufacturing of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH would depend on its specific application. Generally, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-cysteine: The parent amino acid without the beta,beta-dimethyl and p-methoxybenzyl groups.
N-acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.
S-methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is unique due to the presence of both the beta,beta-dimethyl group and the p-methoxybenzyl protecting group, which confer distinct chemical and physical properties compared to other cysteine derivatives.
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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